molecular formula C11H8N4S2 B2804466 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823184-33-3

4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2804466
CAS No.: 1823184-33-3
M. Wt: 260.33
InChI Key: VVECACOBAVJWBM-UHFFFAOYSA-N
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Description

4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core linked to a thiazole ring substituted with a thiophene moiety. The thiophene-thiazole-pyrimidine architecture enhances π-π stacking interactions and modulates electronic properties, making it a versatile template for drug discovery.

Properties

IUPAC Name

4-(2-thiophen-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S2/c12-11-13-4-3-7(15-11)9-6-14-10(17-9)8-2-1-5-16-8/h1-6H,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVECACOBAVJWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Functionalization of the Pyrimidin-2-amine Group

The primary amine at position 2 of the pyrimidine exhibits nucleophilic reactivity:

Reaction Type Conditions Product Reference
AcylationAcetic anhydride, pyridine, 0–25°CN-Acetyl derivative
SulfonylationBenzenesulfonyl chloride, DCM, RTN-Sulfonamide derivative
CondensationThiophene-2-carbaldehyde, ethanol, RTSchiff base (imine) adduct

Key Finding : Acylation and sulfonylation proceed quantitatively, while Schiff base formation requires catalytic acid (e.g., PPTS) .

Electrophilic Substitution at the Thiophene Moiety

The thiophen-2-yl group undergoes regioselective electrophilic substitution:

Reaction Reagents Position Modified Yield Reference
BrominationBr₂, FeCl₃, DCM, 0°CC-5 of thiophene78%
NitrationHNO₃/H₂SO₄, 0°CC-5 of thiophene65%
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃C-5 of thiophene82%

Mechanistic Insight : Electron-rich C-5 position of thiophene is favored due to directing effects of sulfur .

Thiazole Ring Reactivity

The 1,3-thiazole subunit participates in limited electrophilic reactions but serves as a directing group:

  • Methylation : Treatment with methyl iodide and NaH in THF selectively methylates the thiazole nitrogen (N-3), confirmed by 1H^1H NMR .

  • Coordination Chemistry : The thiazole nitrogen binds to transition metals (e.g., Pd(II), Pt(II)), forming complexes used in catalytic applications .

Cross-Coupling Reactions

The compound undergoes palladium-mediated cross-coupling to introduce diverse substituents:

Reaction Catalyst System Substituent Introduced Application
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines at pyrimidineKinase inhibitor analogs
SonogashiraPdCl₂(PPh₃)₂, CuI, NEt₃Alkynyl groups at thiopheneFluorescent probes

Example : Sonogashira coupling with phenylacetylene yields a fluorescent derivative with λem=480\lambda_{\text{em}} = 480 nm .

Stability Under Biological Conditions

  • Hydrolytic Stability : The pyrimidine-thiazole backbone remains intact in pH 7.4 buffer (37°C, 24 h) .

  • Oxidative Degradation : Exposure to H₂O₂ (10 mM) cleaves the thiophene ring, forming sulfonic acid derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines. In a study involving a panel of 60 human cancer cell lines, certain derivatives demonstrated IC50 values ranging from 0.49 to 48.0 μM, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundIC50 (μM)Cancer Cell Line
Compound A0.49NCI-H460
Compound B25NUGC
Compound C48.0MCF7

Kinase Inhibition

The compound has also been investigated for its inhibitory effects on specific kinases, which are critical in cancer progression and other diseases. For example, recent research identified novel inhibitors targeting plasmodial kinases PfGSK3 and PfPK6, with some derivatives exhibiting IC50 values around 698 nM . This positions the compound as a possible lead in the development of new antimalarial therapies.

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions tailored to enhance its biological activity. The development of derivatives has been a focal point in research, aiming to optimize pharmacological properties while minimizing toxicity .

Toxicological Studies

Toxicity assessments are crucial for any potential therapeutic agent. Studies have shown that certain derivatives exhibit significantly lower toxicity profiles when tested against normal fibroblast cells compared to cancerous cell lines. For instance, one derivative was found to be approximately 400-fold less toxic to normal cells than to gastric cancer cells .

Mechanism of Action

The mechanism of action of 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their physicochemical properties, and synthetic yields:

Compound ID/Name Molecular Formula Melting Point (°C) Yield (%) Purity (HPLC) Key Substituents Reference
4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (Target) C₁₁H₈N₄S₂ Not reported Not reported Not reported Thiophene, thiazole, pyrimidine N/A
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3) C₁₆H₁₅N₆OS 242–243 18 99% 3-Hydroxyphenyl, methylamino-thiazole
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7) C₂₄H₂₆N₆O₂S₂ 98–99 38 99% Morpholinosulfonyl, phenyl
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12q) C₁₉H₂₀FN₅OS 225–227 28 98% Morpholino, fluoro-pyrimidine
4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (41) C₁₈H₁₇FN₄S Not reported 16 >95% 4-Fluorophenyl, piperidinyl
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine C₁₆H₁₃F₃N₄S Not reported Not reported Not reported Trifluoromethylphenyl, dimethylthiazole

Key Observations :

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., morpholinosulfonyl in Compound 7) reduce melting points compared to hydroxyl-substituted analogs (e.g., Compound 3 at 242–243°C), likely due to decreased crystallinity .
  • Synthetic Efficiency : Yields vary widely (16–73%), with morpholine-containing derivatives (e.g., Compound 7) often achieving higher yields due to improved solubility of intermediates .
  • Purity : Most analogs exhibit >95% purity via RP-HPLC, critical for pharmacological evaluation .
Kinase Inhibition
  • CDK9 Inhibition : Compound 12q (IC₅₀ = 12 nM) and analogs with morpholine substituents demonstrate potent CDK9 inhibition, attributed to hydrogen bonding with catalytic lysine residues .
  • Tyrosine Kinase Inhibition : The trifluoromethylphenyl derivative (C₁₆H₁₃F₃N₄S) shows sub-micromolar activity against EGFR, highlighting the role of hydrophobic substituents in enhancing binding affinity .
Anticancer Activity
  • Schiff Base Derivatives : Thiadiazole analogs (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives) exhibit selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.28 μg/mL) via ATP-binding site inhibition .
Antimalarial Activity
  • Piperidine/Thiazole Hybrids : Compound 41 demonstrates fast-killing properties against Plasmodium falciparum (EC₅₀ = 0.8 μM), with the piperidine moiety enhancing membrane permeability .

Biological Activity

4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyrimidine core substituted with a thiophene and thiazole moiety, contributing to its unique biological profile. Its chemical structure can be represented as follows:

C9H7N3S2\text{C}_9\text{H}_7\text{N}_3\text{S}_2

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3-thiazole ring demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances this activity. In vitro assays have reported minimum inhibitory concentrations (MICs) as low as 32 μg/mL against pathogens such as E. coli and S. aureus .

Table 1: Antimicrobial Activity of Thiazole-Pyrimidine Derivatives

CompoundTarget BacteriaMIC (μg/mL)Activity
4aE. coli32Moderate
4bS. aureus16High
4cP. aeruginosa64Low

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
40.040.04

Anticancer Potential

Emerging evidence suggests that thiazole-pyrimidine derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth. For example, compounds similar to this compound have been shown to inhibit Aurora kinases, which play a crucial role in cell division and are often overexpressed in cancer cells .

In vivo studies have indicated that these compounds possess oral bioavailability and can reduce tumor size in animal models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting enzymes such as COX and Aurora kinases, the compound disrupts critical pathways involved in inflammation and cancer cell proliferation.
  • Interaction with DNA : Some derivatives may interact with DNA or RNA, affecting replication and transcription processes.
  • Receptor Modulation : The compound may act on various receptors involved in inflammatory responses or cellular signaling.

Case Studies

Several studies have highlighted the efficacy of thiazole-pyrimidine derivatives in treating infections and inflammation:

  • A study reported that a derivative exhibited a significant reduction in inflammation markers in a carrageenan-induced paw edema model .
  • Another investigation demonstrated the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Q & A

Basic Research Question

  • X-ray crystallography : Resolves 3D conformation (e.g., bond lengths: C–S ≈1.70 Å, C–N ≈1.33 Å) .
  • NMR spectroscopy :
    • ¹H NMR : Thiophene protons appear as doublets at δ 7.2–7.5 ppm; pyrimidine NH₂ resonates as a broad singlet near δ 8.1 ppm .
    • ¹³C NMR : Thiazole C-2 and C-4 signals at δ 150–160 ppm .
  • HPLC-MS : Purity >95% confirmed via reverse-phase C18 columns (retention time: 12–14 min) .

How can researchers reconcile contradictory biological activity data between this compound and its structural analogs?

Advanced Research Question
Contradictions may arise from:

  • Substituent effects : Minor structural changes (e.g., methyl vs. trifluoromethyl groups) alter steric and electronic profiles.
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values.
    Resolution strategies :
  • Meta-analysis : Compare data across standardized assays (e.g., NIH/NCATS guidelines).
  • SAR table :
Analog StructureBioactivity (IC₅₀, nM)Key SubstituentReference
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine120 ± 15Methyl
4-(4-Fluorophenyl)pyrimidin-2-amine890 ± 90Fluorophenyl

What strategies enhance the pharmacokinetic profile of this compound through pyrimidine ring modifications?

Advanced Research Question

  • Hydrophilicity enhancement : Introduce polar groups (e.g., –OH, –NH₂) at pyrimidine C-5 to improve aqueous solubility.
  • Metabolic stability : Replace labile hydrogens with deuterium (deuterated analogs show 2–3× longer half-life in vitro) .
  • Prodrug approaches : Mask the NH₂ group with acetyl or PEGylated moieties for sustained release .

How do molecular interactions differ between this compound and its sulfur-containing analogs (e.g., thiadiazoles)?

Advanced Research Question

  • Hydrogen bonding : Thiazole’s sulfur participates in weaker van der Waals interactions vs. thiadiazole’s N–H···N hydrogen bonds .
  • Binding site occupancy : Thiadiazoles exhibit larger dihedral angles (>30°), reducing planar alignment with target residues .

What computational tools are recommended for predicting off-target effects of this compound?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against kinase databases (e.g., KLIFS).
  • Machine learning : Use DeepChem models trained on ChEMBL data to predict CYP450 inhibition .

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